
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate: is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 4-(1,1-Dimethylethyl)benzyl chloride with sodium thiocyanate to form the corresponding thiocyanate. This intermediate is then reacted with 3-pyridinecarboxaldehyde under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced equipment and techniques to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-pentyl-3-pyridinylcarbonimidothioate
- S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-butyl-3-pyridinylcarbonimidothioate
Comparison: Compared to similar compounds, S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-propyl 3-pyridinylcarbonimidothioate is unique due to its specific substituents, which can influence its reactivity and applications. The presence of the propyl group, for example, may affect its solubility and interaction with other molecules, making it suitable for specific research and industrial applications.
Propiedades
Número CAS |
51308-62-4 |
|---|---|
Fórmula molecular |
C20H26N2OS |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
S-[(4-tert-butylphenyl)methyl] N-(2-propylpyridin-3-yl)carbamothioate |
InChI |
InChI=1S/C20H26N2OS/c1-5-7-17-18(8-6-13-21-17)22-19(23)24-14-15-9-11-16(12-10-15)20(2,3)4/h6,8-13H,5,7,14H2,1-4H3,(H,22,23) |
Clave InChI |
GHKMMSBDVMXFRM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


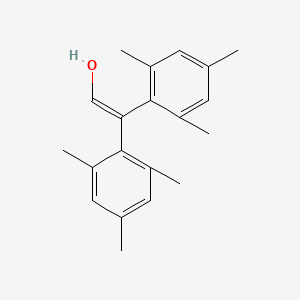


![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
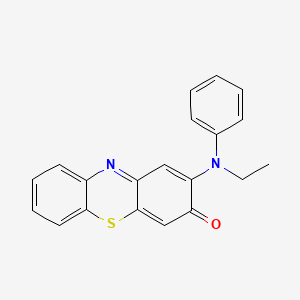
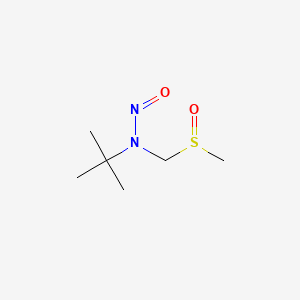
![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)
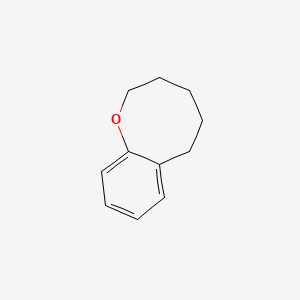
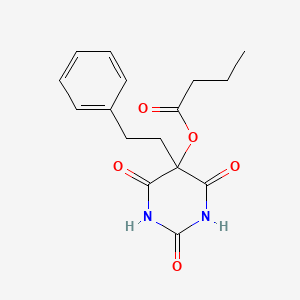
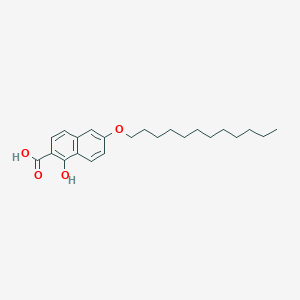

![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)


